

(R)-BAY1238097 solubility and preparation for experiments

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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627

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Application Notes and Protocols for (R)-BAY1238097

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, **(R)-BAY1238097** prevents their interaction with histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2] This inhibitory action primarily leads to the downregulation of c-Myc and its downstream targets, resulting in anti-proliferative activity in various cancer models, particularly hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma (MM).[1][3][4] Preclinical studies have also demonstrated its anti-tumor efficacy in lymphoma models.[5]

These application notes provide detailed information on the solubility of **(R)-BAY1238097** and standardized protocols for its preparation for both in vitro and in vivo experiments to ensure reproducible and reliable results.

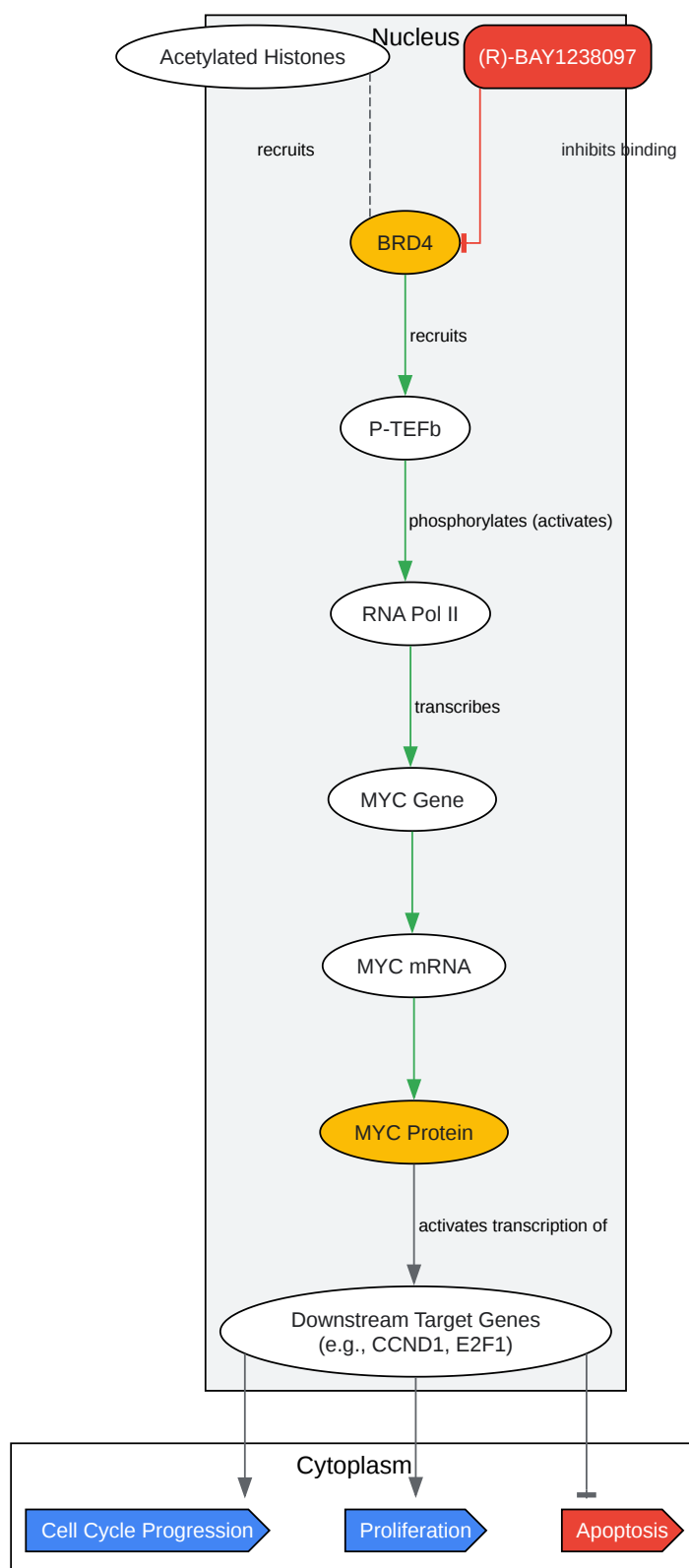
Quantitative Data Summary

The following table summarizes the key quantitative data for **(R)-BAY1238097** based on available information.

Parameter	Value	Notes	Source
Molecular Weight	451.56 g/mol	[3]	
In Vitro IC50 (BET TR-FRET)	<100 nM	Assay using BET BRD4 bromodomain 1 and an acetylated histone H4 peptide.	[1]
In Vitro IC50 (NanoBRET - BRD4)	63 nM	Inhibition of interaction between BRD4 and histone H4.	[1]
In Vitro IC50 (NanoBRET - BRD2)	2430 nM	Inhibition of interaction between BRD2 and histone H4.	[1]
In Vitro IC50 (NanoBRET - BRD3)	609 nM	Inhibition of interaction between BRD3 and histone H4.	[1]
Solubility in DMSO	150 mg/mL (332.18 mM)	Ultrasonic assistance may be required.	[3]
Solubility in Vivo Formulation 1	≥ 2.5 mg/mL (5.54 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1][3]
Solubility in Vivo Formulation 2	≥ 2.5 mg/mL (5.54 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline).	[1]
Solubility in Vivo Formulation 3	≥ 2.5 mg/mL (5.54 mM)	10% DMSO, 90% Corn Oil.	[1]
Recommended In Vivo Dosage	15 mg/kg	Maximal tolerated dose for daily oral administration over 12 days in AML models.	[1]

Signaling Pathway

(R)-BAY1238097 acts as a BET inhibitor, primarily targeting BRD4, which plays a crucial role as a transcriptional regulator. By preventing BRD4 from binding to acetylated histones, **(R)-BAY1238097** disrupts the transcription of key oncogenes, most notably MYC. The downregulation of MYC protein levels leads to decreased expression of its downstream target genes, which are involved in cell cycle progression, proliferation, and metabolism. This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines. Additionally, studies have shown that BET inhibition can impact other critical signaling pathways, including the NF- κ B, TLR, and JAK/STAT pathways.[5]



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Caption: Mechanism of action of **(R)-BAY1238097**.

Experimental Protocols

Preparation of (R)-BAY1238097 for In Vitro Experiments

Objective: To prepare a stock solution of **(R)-BAY1238097** for use in cell-based assays.

Materials:

- **(R)-BAY1238097** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath (optional)
- Sterile pipette tips

Protocol:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
- Weighing the Compound: Accurately weigh the desired amount of **(R)-BAY1238097** powder.
- Dissolution in DMSO:
 - Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.5156 mg of **(R)-BAY1238097** in 1 mL of DMSO.
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[3]

- Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Preparation of (R)-BAY1238097 for In Vivo Experiments

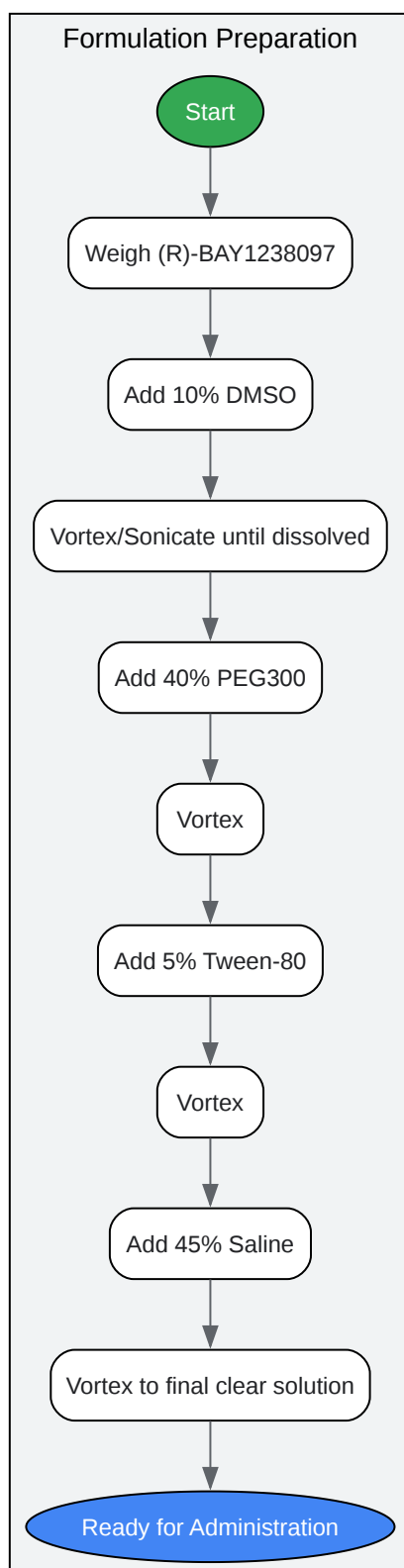
Objective: To prepare a formulation of **(R)-BAY1238097** suitable for oral administration in animal models.

Materials:

- **(R)-BAY1238097** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile conical tubes or vials
- Vortex mixer
- Heating block or water bath (optional)

Protocol (Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):[\[1\]](#)[\[3\]](#)

- Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume.
- Initial Dissolution:
 - In a sterile conical tube, add the required amount of **(R)-BAY1238097** powder.
 - Add 10% of the final volume as DMSO.
 - Vortex thoroughly until the powder is completely dissolved. Gentle heating (37°C) and/or sonication can be used to aid dissolution if precipitation occurs.[\[1\]](#)
- Addition of Co-solvents:
 - Add 40% of the final volume as PEG300 to the DMSO solution. Vortex well to ensure a homogenous mixture.
 - Add 5% of the final volume as Tween-80. Vortex again.
- Final Formulation:
 - Slowly add 45% of the final volume as sterile saline to the mixture while vortexing. This should result in a clear solution.
- Storage and Use: It is recommended to prepare this formulation fresh on the day of use.[\[1\]](#) If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.



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